N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyridine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step reactions. One common method is the [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyridine core . This reaction is often carried out under basic conditions using reagents such as potassium carbonate (K2CO3) and involves the formation of a dipolar intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of metal-free protocols and broad substrate scope with good functional group tolerance are advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and versatility in various applications.
2,2-difluoro-1-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one:
Uniqueness
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine-1-sulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-19(20-13-16-14-21-23-12-2-1-5-18(16)23)15-6-8-17(9-7-15)27(25,26)22-10-3-4-11-22/h6-9,14H,1-5,10-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVNHYASXDZDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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